N-(4-bromophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
N-(4-bromophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a structurally complex molecule featuring a cyclopenta[d]pyrimidine core fused with a thioacetamide moiety and a 4-bromophenyl substituent.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrN4O2S/c1-3-26(4-2)13-6-14-27-19-8-5-7-18(19)21(25-22(27)29)30-15-20(28)24-17-11-9-16(23)10-12-17/h9-12H,3-8,13-15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGRAZUESDPYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C22H29N5O4S
- Molecular Weight : 459.57 g/mol
- IUPAC Name : 2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-bromophenyl)acetamide
This structure indicates the presence of a cyclopenta[d]pyrimidine core, which is known for various biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of related pyrimidine compounds have shown promising results against various bacterial strains.
In vitro studies indicated that certain derivatives exhibited:
- Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 250 μg/mL against both gram-positive and gram-negative bacteria .
These findings suggest that the compound may possess similar antimicrobial properties.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Research has indicated that compounds with similar moieties have demonstrated significant antiproliferative effects against various cancer cell lines. For example:
- A study reported that certain pyrimidine derivatives showed IC50 values indicating effective inhibition of cancer cell proliferation .
Case Studies and Research Findings
- Synthesis and Evaluation :
- Antibacterial Screening :
- Structure-Activity Relationship (SAR) :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H29N5O4S |
| Molecular Weight | 459.57 g/mol |
| Antimicrobial MIC | 15.62 - 250 μg/mL |
| Anticancer IC50 | Varies by derivative |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(4-bromophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide involves several chemical reactions that yield a compound with a complex structure. The compound features a dihydropyrimidine ring system linked to a thioacetamide moiety, which is critical for its biological activity.
A. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Dihydropyrimidine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The presence of the bromophenyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development as an anticancer agent .
B. Antimicrobial Properties
The compound's thioacetamide moiety contributes to its potential antimicrobial activity. Studies have shown that thioamide derivatives possess inhibitory effects against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
C. Neurological Applications
Given the diethylamino group in its structure, this compound may also have implications in neurological research. Compounds with similar structures have been explored for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is a significant factor in these applications .
A. Anticancer Research
A study published in Journal of Medicinal Chemistry explored the synthesis of various dihydropyrimidine derivatives and their anticancer activities against human cancer cell lines. The findings indicated that modifications in the molecular structure significantly influenced the cytotoxicity profiles of these compounds .
B. Antimicrobial Testing
In another study focusing on antimicrobial efficacy, a series of thioamide derivatives were tested against Gram-positive and Gram-negative bacteria. Results demonstrated that certain structural modifications led to enhanced antibacterial activity compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on core scaffolds, substituents, synthetic yields, and physicochemical properties.
Structural Analogues with Pyrimidine-Thioacetamide Moieties
- Substituents: 4-bromophenyl and methyl groups. Synthesis: 79% yield via alkylation of 2-thiopyrimidin-4-one with 2-chloroacetamide derivatives . Physicochemical Data:
- Melting point: >259°C
- ¹H NMR (DMSO-d6): δ 12.48 (NH), 10.22 (NHCO), 7.61–7.42 (aromatic H) .
Molecular weight: 354.0 g/mol (C₁₃H₁₂BrN₃O₂S).
- Target Compound: Core: Cyclopenta[d]pyrimidine fused ring system. Substituents: 4-bromophenyl and 3-(diethylamino)propyl groups. Key Difference: The cyclopenta fusion and diethylamino side chain may enhance lipophilicity and solubility compared to the simpler pyrimidine analogue.
Cyclopenta-Thieno-Pyrimidine Derivatives
- 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide (): Core: Cyclopenta[4,5]thieno[2,3-d]pyrimidine. Substituents: 4-chlorophenyl and 2-isopropylphenyl groups. Key Difference: The thieno-pyrimidine core and isopropylphenyl substituent may reduce solubility compared to the target compound’s diethylamino side chain.
- N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (): Core: Cyclopenta[4,5]thieno[2,3-d]pyrimidine. Substituents: Phenoxy group instead of thioacetamide. Synthesis: 53% yield; melting point 197–198°C. Key Difference: The oxy linkage (vs. thioether) may alter hydrogen-bonding interactions and metabolic stability .
Sulfamoylphenyl and Tetrahydropyrimidine Derivatives
- S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide (): Core: Tetrahydropyrimidine. Substituents: Sulfamoylphenyl and hydroxyphenyl groups.
Comparative Data Table
*Calculated based on molecular formulas.
Key Findings and Implications
Structural Impact on Solubility: The diethylaminopropyl group in the target compound likely enhances water solubility compared to halogenated or alkylated analogues (e.g., –3).
Synthetic Yields : Higher yields (79%) are achievable with simpler pyrimidine-thioacetamide systems (), while cyclopenta-fused derivatives () show lower yields (53%), suggesting synthetic challenges with fused ring systems.
Biological Relevance : Thioether linkages (target compound, ) may improve metabolic stability over oxy derivatives (), which are prone to oxidative cleavage.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Methodological Answer :
- Coupling Agents : Use carbodiimide-based coupling agents (e.g., EDC·HCl) to facilitate amide bond formation, as demonstrated in similar acetamide syntheses .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the compound. Monitor purity via TLC and confirm using H NMR (e.g., characteristic peaks at δ 10.22 ppm for NHCO and δ 7.61 ppm for aromatic protons) .
- Yield Optimization : Adjust reaction stoichiometry (e.g., 1:1 molar ratio of reactants) and temperature (e.g., 273 K for steric control) to minimize side products .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- H NMR : Identify key protons (e.g., NHCO at δ 10.22 ppm, cyclopenta protons at δ 2.43–3.18 ppm) and confirm structural integrity .
- LC-MS : Validate molecular weight (e.g., [M+H] peaks ~591–603 m/z) and detect impurities .
- Elemental Analysis : Verify C, N, and S content (e.g., C: ~44%, N: ~11.9%, S: ~9.0%) to confirm purity .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., mp >259°C) .
- Solubility Profiling : Test solubility in polar (DMSO, methanol) and non-polar solvents (chloroform) for formulation studies .
Advanced Research Questions
Q. How can contradictory data in reported NMR chemical shifts or elemental analysis be resolved?
- Methodological Answer :
- High-Field NMR : Use 500+ MHz instruments to resolve overlapping peaks (e.g., cyclopenta protons) and assign stereochemistry .
- X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and hydrogen-bonding patterns (e.g., R_2$$^2(10) dimer formation via N–H⋯O bonds) .
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR shifts) .
Q. What strategies can enhance the compound’s biological activity through structural modifications?
- Methodological Answer :
- Electron-Withdrawing Groups : Introduce substituents like trifluoromethyl (-CF) to improve metabolic stability and lipophilicity .
- Pyrimidine Ring Modifications : Replace the bromophenyl group with chlorophenyl or methoxyphenyl moieties to alter binding affinity .
- Side Chain Engineering : Optimize the diethylamino propyl group for enhanced solubility or target interaction (e.g., lengthening alkyl chains) .
Q. How can computational modeling predict supramolecular interactions or reactivity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate dimerization via hydrogen bonds (e.g., N–H⋯O interactions) observed in crystal structures .
- Docking Studies : Model interactions with biological targets (e.g., kinases) using software like AutoDock Vina, focusing on the pyrimidine-thioacetamide scaffold .
Q. What experimental approaches address low reproducibility in synthetic yields?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
